molecular formula C9H8O3 B1342716 3-Formyl-2-methylbenzoic acid CAS No. 1289037-66-6

3-Formyl-2-methylbenzoic acid

Cat. No.: B1342716
CAS No.: 1289037-66-6
M. Wt: 164.16 g/mol
InChI Key: BORFKTJRGRVGDN-UHFFFAOYSA-N
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Description

3-Formyl-2-methylbenzoic acid is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Molecules

3-Formyl-2-methylbenzoic acid serves as a precursor in the synthesis of Schiff-base ligands through condensation with diamines, facilitating the creation of complex molecules with potential applications in catalysis and materials science (Cui Qing-xia, 2006). The versatility of this acid in forming various structural motifs is crucial for designing molecules with specific properties and functions.

Coordination Chemistry and Crystal Engineering

In coordination chemistry, this compound has been utilized to develop coordination polymers with metals like Co(II) and Zn(II), leading to the formation of one-dimensional infinite chains. These structures exhibit unique characteristics based on the metal used and the solvent conditions during synthesis, with potential implications for materials science, especially in the context of photoluminescent properties (Chen Xiang, 2011).

Computational Chemistry

The stability and reactivity of derivatives of this compound have been studied using semi-empirical methods, offering insights into the electronic properties of these compounds. Such computational studies are essential for predicting the behavior of these molecules in various chemical environments and for the design of new materials with tailored properties (A. Arsyad et al., 2021).

Materials Science

The synthesis and characterization of compounds incorporating this compound have contributed to the development of materials with specific optical and structural properties. For instance, the study of solvent-dependent coordination polymers showcases the adaptability of this compound derivatives in forming different crystalline structures, which can be critical for the design of new materials for catalysis, separation, and sensing applications (V. Pedireddi & S. Varughese, 2004).

Antimicrobial Studies

Furthermore, derivatives of this compound have been explored for their antimicrobial properties. The synthesis, characterization, and biological evaluation of these compounds provide valuable data for the development of new antimicrobial agents, highlighting the potential of this compound in the field of medicinal chemistry (Sukriye Cakmak et al., 2022).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Mechanism of Action

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The formyl group (CHO) in the compound can participate in various chemical reactions, potentially leading to changes in its targets.

Pharmacokinetics

The compound’s solubility in methanol suggests that it may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Formyl-2-methylbenzoic acid. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the compound’s efficacy and action could be influenced by factors such as pH, presence of other compounds, and specific conditions within the biological environment.

Biochemical Analysis

Biochemical Properties

3-Formyl-2-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of aromatic compound metabolism. It interacts with enzymes such as oxidoreductases, which facilitate the oxidation-reduction reactions involving the formyl group. Additionally, it can participate in nucleophilic substitution reactions at the benzylic position, which are catalyzed by enzymes like cytochrome P450 . These interactions are crucial for the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of transcription factors, thereby affecting gene expression. The compound can also impact cellular metabolism by altering the flux of metabolites through specific pathways. For instance, it may inhibit or activate certain enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds and van der Waals interactions with enzyme active sites, leading to enzyme inhibition or activation. The compound’s formyl group is particularly reactive, allowing it to participate in nucleophilic addition reactions with amino acid residues in proteins. These interactions can result in conformational changes in the proteins, thereby modulating their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo oxidation or hydrolysis, leading to the formation of degradation products that can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant activity. At higher doses, it can cause toxic effects, including cellular damage and organ dysfunction. Studies have identified threshold doses beyond which the compound’s adverse effects become significant. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to aromatic compound degradation. It interacts with enzymes such as cytochrome P450 and oxidoreductases, which facilitate its conversion to other metabolites. These metabolic transformations can affect the compound’s biological activity and its overall impact on cellular function. Additionally, the compound can influence metabolic flux by altering the levels of key metabolites in specific pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into mitochondria, where it can influence energy production and metabolic activity. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects. These localization signals are crucial for the compound’s activity, as they ensure that it reaches the appropriate cellular sites to interact with its target biomolecules. Additionally, the compound’s localization can be influenced by its interactions with other cellular components, such as cytoskeletal elements and organelle membranes .

Properties

IUPAC Name

3-formyl-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORFKTJRGRVGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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